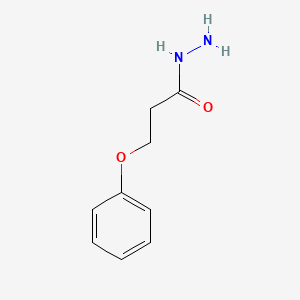

3-Phenoxypropanehydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenoxypropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(12)6-7-13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHSYZCXIFCBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95885-09-9 | |

| Record name | 3-phenoxypropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 3 Phenoxypropanehydrazide

Preparative Routes for 3-Phenoxypropanoic Acid, a Key Intermediate

The cornerstone of 3-phenoxypropanehydrazide synthesis is the efficient production of 3-phenoxypropanoic acid. This intermediate is typically synthesized through the alkylation of phenol (B47542).

Phenol Alkylation Reactions for Aryloxypropanoic Acid Formation

The formation of aryloxypropanoic acids, such as 3-phenoxypropanoic acid, is commonly achieved through the alkylation of phenols. One established method involves the reaction of phenol with a suitable three-carbon building block, like 3-bromopropionic acid, in the presence of a base. mdpi.com For instance, reacting thiophenol or phenol with 3-bromopropionic acid in an aqueous solution of potassium hydroxide (B78521) and ethanol (B145695), followed by heating at reflux, yields the corresponding substituted carboxylic acid. mdpi.com The reaction proceeds via a nucleophilic substitution where the phenoxide ion attacks the electrophilic carbon of the bromo-acid.

Another approach for creating a phenoxypropanoic acid structure involves the reaction of a phenol with an alkyl halide, such as methyl 2-bromopropanoate, in the presence of a base like potassium carbonate. This is followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. vulcanchem.com A similar strategy is employed in the synthesis of (2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid, where a phenol intermediate is deprotonated with potassium carbonate and then alkylated with (S)-2-chloropropionic acid.

Optimization of Reaction Conditions for Precursor Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-phenoxypropanoic acid and its derivatives. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

For example, in the synthesis of substituted carboxylic acids from phenol and 3-bromopropionic acid, a mixture of aqueous potassium hydroxide and ethanol is used as the solvent system, and the reaction is driven by heating at reflux for several hours. mdpi.com In the synthesis of (R)-2-phenoxypropanoic acid, a three-step process involving alkylation, halogenation with bromine or chlorine in the presence of potassium iodide/potassium bromide at 20–30°C, and subsequent hydroxylation under mild pressure with a copper(II) chloride catalyst at 150–160°C has been reported.

Furthermore, the synthesis of 2-alkylthiochroman-4-ones, which are structurally related, can be achieved through the acid-catalyzed cyclodehydration of 3-alkyl-3-(phenylthio)propanoic acids. researchgate.net This highlights the importance of catalyst selection in directing the reaction towards the desired product. The use of superacid catalysts like triflic acid in microwave-assisted protocols has also been shown to be effective for similar transformations. researchgate.net

Table 1: Reaction Parameters for Aryloxypropanoic Acid Synthesis

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | 3-Bromopropionic acid | KOH / K₂CO₃ | 10% KOH (aq) / EtOH | Reflux | 85% | mdpi.com |

| 3-(trifluoromethyl)phenol | Methyl 2-bromopropanoate | K₂CO₃ | - | - | - | vulcanchem.com |

| Phenol Intermediate | (S)-2-chloropropionic acid | K₂CO₃ | DMF | 60–70°C | 68–72% | |

| 2-phenoxypropionic acid | Bromine/Chlorine | KI/KBr, CuCl₂ | - | 20-30°C, then 150-160°C | - |

Conversion of 3-Phenoxypropanoic Acid Derivatives to this compound

Once 3-phenoxypropanoic acid is obtained, the next critical step is its conversion to this compound. This transformation is typically achieved through methods involving amidation and hydrazinolysis.

Amidation and Hydrazinolysis Approaches

A common route to synthesize hydrazides is through the hydrazinolysis of esters. For example, methyl (2R)-2-[(3-(propan-2-yl)phenoxy]propanoate can be converted to (2R)-2-[3-(propan-2-yl)phenoxy]propane hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol. google.com This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. Similarly, the synthesis of hydrazides from phenyl esters and hydrazine monohydrate has been reported as an initial step in a multi-step synthesis. digitellinc.com

Activated amides can also react with hydrazine under mild, transition-metal-catalyst-free conditions in an aqueous environment to produce acyl hydrazides in good yields. organic-chemistry.org

Utilization of Coupling Reagents (e.g., EDC-mediated coupling)

Peptide coupling reagents are widely used to facilitate the formation of the amide bond between a carboxylic acid and hydrazine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular water-soluble coupling reagent for this purpose. acs.org

The general procedure involves dissolving the carboxylic acid (e.g., 3-phenoxypropanoic acid) and a hydrazone in a suitable solvent like dry N,N-dimethylformamide (DMF). mdpi.com EDC and a base, such as triethylamine, are then added to the solution, which is stirred at room temperature. mdpi.comnih.gov This method has been successfully used to prepare a series of quinoline-based hydrazide-hydrazones. nih.govresearchgate.netnih.gov The reaction mechanism involves the activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the hydrazine derivative. acs.orginterchim.fr The reaction is typically performed in an acidic buffer (pH 4.7-5.5), though it can proceed up to pH 7.4. interchim.fr

Table 2: EDC-Mediated Synthesis of Hydrazide Derivatives

| Carboxylic Acid | Hydrazone/Hydrazine | Coupling Reagent | Base | Solvent | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Substituted Carboxylic Acids (1-4) | Hydrazones (11-13, 23-25) | EDC | Triethylamine | Dry DMF | Overnight | mdpi.com |

| Substituted Carboxylic Acids | Quinoline Hydrazones | EDC | - | - | - | researchgate.netnih.gov |

Chemoenzymatic and Biocatalytic Approaches in the Synthesis of Related Hydrazides

In recent years, chemoenzymatic and biocatalytic methods have emerged as greener and more selective alternatives for the synthesis of hydrazides and their precursors.

Enzymes, such as lipases and amidases, have been shown to catalyze hydrazinolysis reactions. For instance, Amano PS lipase (B570770) can catalyze the reaction of formic acid with hydrazine. researchgate.net A study demonstrated the use of the acyltransferase activity of an amidase from Bacillus smithii for the one-step biotransformation of pyrazinamide (B1679903) to its corresponding acid hydrazide through hydrazinolysis in a solvent-free condition. tandfonline.com

Engineered imine reductases (IREDs) have also been developed for the enantioselective reduction of hydrazones, providing a biocatalytic route to valuable chiral hydrazine products. researchgate.netnih.gov This approach avoids the need for precious metals and harsh reaction conditions often associated with traditional chemical methods. researchgate.net

Furthermore, biocatalysis has been applied to the synthesis of precursors for aryloxypropanoic acids. The fungus Beauveria bassiana has been used for the production of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate for certain herbicides, from (R)-2-phenoxypropionic acid. nih.govjmb.or.kr Optimization of the culture medium and cultivation conditions significantly improved the product yield. nih.govjmb.or.kr

Table 3: Chemoenzymatic and Biocatalytic Synthesis Examples

| Product | Enzyme/Organism | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid hydrazide | Amidase from Bacillus smithii | Hydrazinolysis | 63% molar conversion in fed-batch biotransformation. tandfonline.com | tandfonline.com |

| Chiral hydrazine products | Engineered Imine Reductase (IRED) | Enantioselective hydrazone reduction | High yields and selectivities (>99% e.e.). researchgate.net | researchgate.net |

| (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) | Beauveria bassiana | Hydroxylation | Yield improved from 9.60 g/l to 19.53 g/l after optimization. nih.gov | nih.govjmb.or.kr |

Analogous Synthetic Strategies for Substituted Phenoxypropanehydrazides

The synthesis of substituted phenoxypropanehydrazides often follows analogous pathways to the parent compound, primarily involving the formation of a substituted phenoxypropanoic acid precursor, which is subsequently converted to the corresponding hydrazide. These strategies allow for a diverse range of substitutions on the phenoxy group and modifications of the propane (B168953) linker.

A prevalent method for synthesizing the carboxylic acid precursors involves the reaction of a substituted phenol or thiophenol with a haloalkanoic acid, such as 3-bromopropionic acid or 6-bromohexanoic acid. nih.govmdpi.com This reaction is typically carried out in the presence of a base like aqueous potassium hydroxide (KOH) or potassium carbonate (K2CO3) in an alcoholic solvent, followed by heating under reflux. nih.govmdpi.com Neutralization with an acid, such as hydrochloric acid (HCl), precipitates the desired substituted carboxylic acid. nih.gov

The resulting substituted phenoxy- or phenylthio-alkanoic acid is then converted into the corresponding hydrazide. A common method for this transformation is the reaction of the carboxylic acid with hydrazine hydrate. nih.gov Alternatively, the carboxylic acid can first be converted to its methyl ester, which is then refluxed with hydrazine hydrate in a solvent like propan-2-ol. nih.gov

Further derivatization is often achieved by converting the hydrazide into a hydrazone. This is typically accomplished by refluxing the substituted propanehydrazide with various substituted aromatic aldehydes in a suitable solvent, such as methanol (B129727) or ethanol, often with a catalytic amount of glacial acetic acid. nih.govacgpubs.org Another approach involves EDC-mediated peptide coupling reactions to link substituted carboxylic acids with hydrazones. nih.govmdpi.comresearchgate.net

More complex analogs can be created through multi-step syntheses. For instance, a dihydrazide can be reacted with reagents like isatin (B1672199) or hexane-2,5-dione to construct more elaborate heterocyclic systems attached to the propanamide core. nih.gov

The following tables summarize various research findings on the synthesis of precursors and substituted hydrazide derivatives.

Table 1: Synthesis of Substituted Carboxylic Acid Precursors This table presents examples of substituted propanoic and hexanoic acids, which serve as key precursors for the corresponding hydrazides. The synthesis generally involves the reaction of a phenol or thiophenol with a bromoalkanoic acid.

| Starting Phenol/Thiophenol | Bromoalkanoic Acid | Product | Yield (%) | Melting Point (°C) | Reference |

| Thiophenol | 3-Bromopropionic acid | 3-(Phenylthio)propanoic acid | 88% | 59-60 | mdpi.com |

| Phenol | 3-Bromopropionic acid | 3-Phenoxypropanoic acid | 85% | 92-94 | mdpi.com |

| Thiophenol | 6-Bromohexanoic acid | 6-(Phenylthio)hexanoic acid | 95% | 62-63 | mdpi.com |

| Phenol | 6-Bromohexanoic acid | 6-Phenoxyhexanoic acid | 89% | 66-68 | mdpi.com |

| m-Aminophenol | Acrylic acid | 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid | 75% | 150-152 | nih.gov |

Table 2: Examples of Synthesized Substituted Propanehydrazide Derivatives This table details the synthesis of various (E)-N'-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives. These compounds are typically formed by reacting 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide with different substituted aromatic aldehydes. nih.gov

| Compound No. | Substituted Aldehyde Used | Product Name | Yield (%) | Reference |

| 12 | 4-Fluoro-3-methoxybenzaldehyde | N′-(4-Fluoro-3-methoxybenzylidene)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | Not Specified | nih.gov |

| 17 | 3-Nitrobenzaldehyde | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-nitrobenzylidene)propanehydrazide | Not Specified | nih.gov |

| 25 | 3-(Trifluoromethyl)benzaldehyde | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-(trifluoromethyl)benzylidene)propanehydrazide | Not Specified | nih.gov |

| 3a | 4-Cyanobenzaldehyde | N'-[(4-Cyanophenyl)methylidene]-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanehydrazide | 85% | acgpubs.org |

| 3m | 2-Chloro-3-methoxybenzaldehyde | N'-(2-chloro-3-methoxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | 92% | acgpubs.org |

Derivatization Strategies and Chemical Transformations of 3 Phenoxypropanehydrazide

Formation of N'-Substituted Hydrazones and Schiff Bases

The primary amino group of the hydrazide moiety in 3-phenoxypropanehydrazide is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to yield N'-substituted hydrazones and Schiff bases. These reactions are fundamental in the derivatization of this compound, providing a straightforward method for introducing a wide range of substituents and modulating the physicochemical properties of the parent molecule.

Condensation Reactions with Diverse Carbonyl Compounds (e.g., Aldehydes, Ketones)

The reaction between this compound and various aldehydes and ketones proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a carbon-nitrogen double bond (C=N), characteristic of hydrazones. This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule.

The versatility of this reaction allows for the incorporation of a wide array of structural motifs onto the this compound backbone, depending on the choice of the carbonyl compound. For instance, reaction with aromatic aldehydes introduces a phenylideneamino moiety, while condensation with aliphatic ketones results in the formation of an alkylideneamino group. The general scheme for this reaction is depicted below:

General Reaction Scheme:

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of 3-phenoxypropanehydrazone derivatives. The table below provides a representative, though not exhaustive, list of potential carbonyl reactants and their corresponding hydrazone products.

| Carbonyl Reactant | Product Name |

| Benzaldehyde | N'-Benzylidene-3-phenoxypropanehydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3-phenoxypropanehydrazide |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-3-phenoxypropanehydrazide |

| Acetone | N'-(Propan-2-ylidene)-3-phenoxypropanehydrazide |

| Cyclohexanone | N'-(Cyclohexylidene)-3-phenoxypropanehydrazide |

Investigation of Imine Formation Mechanisms

The formation of the imine (or more specifically, hydrazone) linkage is a well-established reaction in organic chemistry. The mechanism involves a two-step process:

Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

Dehydration: The carbinolamine intermediate then undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water and form the stable C=N double bond of the hydrazone. The protonation of the hydroxyl group in the carbinolamine facilitates its departure as a good leaving group (water).

Stereochemical Aspects of Hydrazone Formation

The formation of a C=N double bond in hydrazones introduces the possibility of stereoisomerism, specifically E/Z (or cis/trans) isomerism, depending on the substituents attached to the carbon and nitrogen atoms. In the case of hydrazones derived from aldehydes (R-CH=N-), the two isomers are distinct. For hydrazones derived from unsymmetrical ketones (R1-C(R2)=N-), four isomers could theoretically exist if one considers both the C=N isomerism and syn/anti-periplanar conformations around the N-N single bond.

The relative stability of the E and Z isomers is influenced by steric and electronic factors of the substituents on both the carbonyl-derived carbon and the hydrazide nitrogen. Generally, the E isomer, where the larger groups are on opposite sides of the C=N double bond, is sterically favored and often the major product. The interconversion between E and Z isomers can sometimes be achieved through photochemical or thermal means. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are crucial for the characterization and assignment of the stereochemistry of the resulting hydrazones.

Heterocyclic Ring Formation Reactions

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various five-membered heterocyclic rings. The presence of the -CO-NH-N=C- moiety provides a reactive framework for intramolecular cyclization reactions, leading to the formation of stable aromatic heterocycles with potential biological activities.

Cyclization to 1,3,4-Oxadiazole (B1194373) and Thiadiazole Derivatives

The conversion of this compound derivatives into 1,3,4-oxadiazoles and 1,3,4-thiadiazoles represents a significant chemical transformation.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through several methods. A common approach involves the reaction of the hydrazide with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) to form a 1,2-diacylhydrazine intermediate. This intermediate then undergoes cyclodehydration in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) to yield the corresponding 1,3,4-oxadiazole.

Alternatively, oxidative cyclization of N'-acylhydrazones, formed by the reaction of this compound with an aldehyde, can also lead to 1,3,4-oxadiazoles. This reaction is typically carried out using an oxidizing agent like bromine in acetic acid or iodine in the presence of a base.

General Reaction Scheme for 1,3,4-Oxadiazole Synthesis:

1,3,4-Thiadiazoles: The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the reaction of this compound with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (B78521). This reaction proceeds through the formation of a dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of water and hydrogen sulfide (B99878) to afford the 2-mercapto-5-(2-phenoxyethyl)-1,3,4-thiadiazole. The mercapto group can be further functionalized.

Another route involves the reaction of this compound with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized under acidic conditions to yield a 2-amino-5-(2-phenoxyethyl)-1,3,4-thiadiazole derivative.

General Reaction Scheme for 1,3,4-Thiadiazole Synthesis:

Synthesis of 1,2,4-Triazole-Containing Scaffolds

The this compound moiety is also a key precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. A common synthetic route involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide, as mentioned previously. This thiosemicarbazide can then undergo base-catalyzed intramolecular cyclization to yield a 4-substituted-5-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The thione group can exist in tautomeric equilibrium with the thiol form and serves as a handle for further chemical modifications.

Alternatively, reaction of this compound with a nitrile in the presence of a strong base can lead to the formation of 3,5-disubstituted 1,2,4-triazoles.

General Reaction Scheme for 1,2,4-Triazole Synthesis:

The following table summarizes the key heterocyclic systems that can be synthesized from this compound and the typical reagents employed.

| Target Heterocycle | Key Reagent(s) |

| 1,3,4-Oxadiazole | Carboxylic acids/derivatives, Aldehydes (with oxidant) |

| 1,3,4-Thiadiazole | Carbon disulfide, Isothiocyanates |

| 1,2,4-Triazole | Isothiocyanates, Nitriles |

Accessing Other Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. The hydrazide functional group provides a reactive site for cyclization reactions with appropriate reagents to form stable five-membered rings such as 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclodehydration of N-acylhydrazones, which are formed by the condensation of this compound with various aldehydes. researchgate.net A common method involves the oxidative cyclization of the hydrazide. For instance, reacting this compound with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the corresponding 1,3,4-oxadiazole derivative. jocpr.comwikipedia.org Another route involves the reaction with carbon disulfide (CS₂) in the presence of a base, followed by alkylation or other modifications. yakhak.org

Pyrazoles: Pyrazoles, five-membered rings with two adjacent nitrogen atoms, are typically synthesized by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govlkouniv.ac.in To synthesize a pyrazole (B372694) derivative from this compound, the hydrazide can be reacted with a suitable 1,3-diketone or its equivalent. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.gov

1,2,4-Triazoles: The 1,2,4-triazole ring can be constructed from this compound through several synthetic strategies. One common approach is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions to yield a 1,2,4-triazole-3-thiol derivative. nih.gov Alternatively, the Pellizzari reaction, which involves the condensation of a hydrazide with an amide, can be employed. nih.gov Another method is the reaction of the hydrazide with formamide (B127407) or other one-carbon donors.

The following table summarizes common synthetic routes to these heterocycles starting from a generic hydrazide, applicable to this compound.

| Heterocycle | Reagent(s) | General Reaction Conditions |

| 1,3,4-Oxadiazole | Aromatic Acid / POCl₃ | Reflux, dehydrating conditions |

| Carbon Disulfide / KOH | Basic conditions, followed by oxidative cyclization | |

| Pyrazole | 1,3-Diketone | Acid or base catalysis, condensation/cyclization |

| 1,2,4-Triazole | Isothiocyanate, then Base | Formation of thiosemicarbazide, then cyclization |

| Amide (Pellizzari Reaction) | High temperature condensation |

Metal Complexation Chemistry of this compound-Derived Ligands

The hydrazide moiety and its derivatives, such as Schiff bases formed by condensation with aldehydes or ketones, are excellent ligands for coordinating with a wide range of metal ions. The resulting metal complexes often exhibit unique structural features and chemical properties.

Ligands derived from this compound readily form stable complexes with various metals, including organotin(IV) compounds. The synthesis typically involves reacting the Schiff base ligand (prepared by condensing this compound with a suitable carbonyl compound) with an organotin(IV) chloride, such as dibutyltin(IV) dichloride or triphenyltin(IV) chloride, in a suitable solvent like methanol (B129727) or ethanol (B145695). The reaction often proceeds under reflux to yield the desired organometallic complex.

The characterization of these complexes is performed using a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. A shift in the frequency of the C=N (azomethine) and C=O (amide) stretching vibrations upon complexation indicates the involvement of the nitrogen and oxygen atoms in bonding to the metal center. The appearance of new bands at lower frequencies can be assigned to the Sn-O and Sn-N vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are used to elucidate the structure of the complexes in solution. In ¹H NMR, the downfield shift of the azomethine proton signal upon coordination confirms the bonding of the azomethine nitrogen to the tin atom. ¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number of the tin atom in the complex.

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry.

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous information about the solid-state structure, including bond lengths, bond angles, and the precise geometry around the metal center.

Research on related systems has shown that organotin(IV) complexes with hydrazone ligands can form monomeric or polymeric structures depending on the substituents on the tin atom and the nature of the ligand. masterorganicchemistry.com

Ligands derived from this compound can exhibit various coordination modes, acting as bidentate, tridentate, or even higher denticity chelators depending on their specific structure. For instance, a Schiff base ligand formed from this compound and salicylaldehyde (B1680747) possesses three potential donor sites: the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the hydrazide moiety.

In many cases, these ligands act as monobasic tridentate O,N,O donors. Coordination typically occurs after the deprotonation of the phenolic hydroxyl and the enolic hydroxyl groups. The ligand wraps around the metal ion, forming stable five- and six-membered chelate rings. This tridentate chelation is a common feature for hydrazone ligands derived from salicylaldehyde and related compounds, leading to the formation of stable complexes with various transition metals and organotin(IV) moieties. The flexibility of the propane (B168953) linker in the this compound backbone allows the donor atoms to position themselves effectively to achieve a stable coordination geometry around the metal ion.

This interaction can also affect the reactivity of the ligand. Coordination to a metal ion, a Lewis acid, can enhance the electrophilicity of certain atoms within the ligand, making them more susceptible to nucleophilic attack. Conversely, the electron density at the donor atoms is altered upon coordination, which can change the ligand's redox properties and its ability to participate in further reactions. The metal ion can template the ligand into a specific conformation that might be necessary for a subsequent reaction to occur, a principle often utilized in the synthesis of macrocyclic compounds. jocpr.com Studies on various metal complexes have shown that the ionic radius and the electronic configuration of the central metal ion are key factors in determining the final structural configuration and intermolecular interactions within the crystal lattice.

Further Functionalization and Analog Generation

The phenoxy ring of this compound presents an excellent site for chemical modification to generate a library of analogs. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the ortho, meta, and para positions. wikipedia.org The existing phenoxy group is an ortho, para-director.

Common electrophilic substitution reactions that can be applied include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. The presence of halogens can significantly alter the electronic properties and lipophilicity of the molecule. mdpi.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. The nitro group is a strong electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amino group.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids like AlCl₃, allow for the introduction of alkyl or acyl groups, respectively. These modifications can be used to increase the steric bulk or introduce new reactive sites. nih.gov

The introduction of these substituents can modulate the physicochemical and biological properties of the resulting analogs. For example, the incorporation of electron-withdrawing or electron-donating groups can influence the pKa of the hydrazide moiety and its coordination behavior with metal ions.

The following table provides examples of possible modifications to the phenoxy ring.

| Reaction Type | Reagent(s) | Expected Substituent | Position(s) |

| Bromination | NBS, Acetic Acid | -Br | ortho, para |

| Chlorination | NCS, Acetonitrile | -Cl | ortho, para |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | ortho, para |

| Acylation | Acyl Chloride, AlCl₃ | -C(O)R | ortho, para |

These derivatization strategies enable the systematic exploration of structure-activity relationships for compounds derived from this compound.

Substitution on the Propane Backbone

Direct substitution on the propane backbone of this compound is a challenging transformation due to the relatively inert nature of the C-H bonds of the aliphatic chain. However, theoretical strategies can be proposed based on established organic synthesis principles. One plausible, though not widely documented, approach involves a free-radical halogenation of the propane chain. This would be followed by a nucleophilic substitution to introduce a variety of functional groups.

For instance, the reaction of this compound with a halogenating agent such as N-bromosuccinimide (NBS) under UV irradiation could potentially lead to the introduction of a bromine atom at the α or β position of the propane chain. The regioselectivity of this reaction would be influenced by the directing effects of the adjacent phenoxy and hydrazide groups.

Once halogenated, the resulting α- or β-halo-3-phenoxypropanehydrazide could serve as a precursor for a range of derivatives. Nucleophilic substitution reactions with various nucleophiles would allow for the introduction of different substituents.

| Potential Nucleophile | Resulting Substituent on Propane Backbone |

| Hydroxide (OH⁻) | Hydroxyl (-OH) |

| Alkoxides (RO⁻) | Alkoxy (-OR) |

| Cyanide (CN⁻) | Cyano (-CN) |

| Azide (N₃⁻) | Azido (-N₃) |

| Amines (RNH₂) | Amino (-NHR) |

It is important to note that these proposed transformations are theoretical and would require experimental validation to determine their feasibility and to optimize reaction conditions.

Derivatization of the Hydrazide Functionality

The hydrazide moiety of this compound is a versatile functional group that readily undergoes a variety of chemical transformations. The most common derivatization strategy involves the condensation reaction of the terminal amino group of the hydrazide with aldehydes or ketones to form hydrazones.

This reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a small amount of acid. The resulting hydrazone derivatives possess an azomethine (-N=CH-) linkage.

A notable example of this transformation is the synthesis of (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-phenoxypropanehydrazide. In this reaction, this compound is condensed with 2-chloro-7-methoxyquinoline-3-carbaldehyde. This reaction highlights the ability of the hydrazide to react with complex aldehydes to form elaborate molecular structures.

The general scheme for the formation of hydrazones from this compound is as follows:

This compound + R-CHO/R₂C=O → 3-Phenoxypropanoyl-hydrazone derivative

| Reactant | Resulting Derivative |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-phenoxypropanehydrazide |

| Benzaldehyde | N'-Benzylidene-3-phenoxypropanehydrazide |

| Acetone | 3-Phenoxy-N'-(propan-2-ylidene)propanehydrazide |

These hydrazone derivatives are of significant interest due to their prevalence in medicinal chemistry and material science. The introduction of various aromatic and heterocyclic aldehydes allows for the systematic modification of the steric and electronic properties of the parent molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern computational chemistry, providing a mathematical description of the electronic structure of molecules. mdpi.complos.org These calculations can predict a wide range of properties, including molecular geometry, electronic distribution, and spectroscopic features.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govpsu.edu It is a popular and versatile method due to its favorable balance between computational cost and accuracy. arxiv.org DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 3-Phenoxypropanehydrazide, a process known as geometry optimization. nih.govresearchgate.net By finding the minimum energy conformation, researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles. These calculations are crucial as the geometric structure fundamentally influences the molecule's physical and chemical properties.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. mdpi.comnih.gov It is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. The MESP surface reveals regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.netchemrxiv.org Red-colored regions typically indicate areas of negative potential, rich in electrons, which are susceptible to electrophilic attack. Conversely, blue-colored regions denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack. For this compound, an MESP analysis would identify the likely sites for hydrogen bonding and other noncovalent interactions, which are critical in biological systems and crystal packing. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. wikipedia.orgslideshare.net This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, FMO analysis would predict its reactivity towards various reagents and its role in different reaction types. imperial.ac.uk

Tautomeric Equilibrium and Conformational Landscape Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Hydrazides, such as this compound, can potentially exist in different tautomeric forms, such as keto-enol or amide-imidic acid forms. Computational methods can be used to calculate the relative energies of these different tautomers, thereby predicting their equilibrium distribution under various conditions. nih.govresearchgate.net Furthermore, molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify the various stable conformers and the energy barriers for their interconversion. Understanding the conformational landscape is essential as different conformers can exhibit distinct chemical and biological activities.

Mechanistic Elucidation of Chemical Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify intermediates, transition states, and determine the activation energies associated with each step.

Transition State Analysis and Reaction Pathways

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics. Computational methods, particularly DFT, can be used to locate transition state structures on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. For reactions involving this compound, transition state analysis would provide a detailed, step-by-step picture of how the molecule transforms, which is fundamental to controlling reaction outcomes and designing new synthetic routes.

Role of Reactive Intermediates in Derivatization

The hydrazide moiety (-CONHNH₂) of this compound is a versatile functional group that serves as a key reactive intermediate for a wide range of chemical transformations. Its nucleophilic nature allows it to readily react with electrophiles, forming the basis for the synthesis of numerous derivatives. This derivatization is crucial for modifying the compound's physicochemical properties and exploring its structure-activity relationships.

One of the most common derivatization reactions involves the condensation of the hydrazide with various aldehydes and ketones. nih.govnih.gov This reaction proceeds through a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, followed by dehydration, to form a stable hydrazone derivative (-CONHN=CHR). nih.govurfu.ru Hydrazones are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The formation of this hydrazone linkage introduces new substituents (R groups from the carbonyl compound), allowing for extensive structural diversification.

Furthermore, the hydrazide group can be converted into other reactive intermediates. For instance, under acidic conditions with reagents like sodium nitrite, hydrazides can be transformed into highly reactive acyl azides. explorationpub.comresearchgate.net These intermediates can then undergo various reactions, such as coupling with amines to form amides or reacting with thiols to generate thioesters. explorationpub.comresearchgate.net The conversion to a thioester intermediate is a key step in methods like native chemical ligation, which is used for the chemical synthesis of proteins. researchgate.net Oxidation of the hydrazide group can also lead to the formation of carboxylic acids. explorationpub.com

The role of this compound as a reactive intermediate is fundamental to its utility as a scaffold. By leveraging the reactivity of the hydrazide group, a library of derivatives can be synthesized, each with unique structural features that can be computationally and experimentally evaluated for various applications.

Molecular Modeling and Docking Simulations for Interaction Profiling

Molecular modeling and docking simulations are indispensable computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as a derivative of this compound, and a biological macromolecule (receptor), typically a protein. nih.govmdpi.com These methods provide a three-dimensional view of the binding process at the atomic level, helping to elucidate the structural basis of biological activity. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govconnectjournals.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. mdpi.com

For derivatives of this compound, docking studies can predict how modifications to the core structure influence the binding mode. For example, in a hypothetical docking study of a hydrazone derivative against a specific enzyme like cyclooxygenase (COX), the simulation would predict how the phenoxy group, the propane (B168953) linker, and the newly introduced moiety on the hydrazone position themselves within the enzyme's active site. semanticscholar.org The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues. mdpi.com These predicted binding poses provide a rational basis for understanding why certain derivatives are more active than others and guide the design of new compounds with improved affinity. connectjournals.comsemanticscholar.org

Once a binding mode is predicted, a more detailed computational assessment is performed to quantify the strength and nature of the ligand-receptor interactions. This is typically achieved through the docking score, which is an estimate of the binding free energy. mdpi.comresearchgate.net A lower (more negative) docking score generally indicates a more favorable and stable interaction.

The table below illustrates the type of data generated from a molecular docking simulation for hypothetical derivatives of this compound against a target protein.

| Compound ID | Derivative Type | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

| PPH-01 | Hydrazone (Benzaldehyde) | -7.8 | Tyr385, Ser530, Arg120 | H-Bond, Pi-Pi Stacking |

| PPH-02 | Hydrazone (4-Nitrobenzaldehyde) | -8.5 | Tyr385, Ser530, Arg120, Gln192 | H-Bond, Pi-Pi Stacking, Electrostatic |

| PPH-03 | Hydrazone (4-Hydroxybenzaldehyde) | -8.2 | Tyr385, Ser530, Arg120, His90 | H-Bond, Pi-Alkyl |

| PPH-04 | 1,3,4-Oxadiazole (B1194373) | -7.5 | Leu352, Val523, Ala527 | Hydrophobic, van der Waals |

This table contains simulated data for illustrative purposes.

This analysis allows researchers to identify the specific atoms and functional groups on the ligand that are critical for binding. For instance, the phenoxy group might fit into a hydrophobic pocket, while the hydrazone's nitrogen and oxygen atoms could act as hydrogen bond acceptors or donors with polar residues in the active site. researchgate.net By understanding these specific interactions, medicinal chemists can make targeted modifications to the ligand to enhance its binding affinity and selectivity for the target receptor.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By building these predictive models, QSAR can estimate the activity of newly designed molecules before they are synthesized, saving time and resources.

The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., inhibitory concentration, IC₅₀) has been experimentally measured. mdpi.com For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties (e.g., molecular weight, logP, polar surface area, electronic energy). nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates the descriptors with the observed biological activity. researchgate.net A robust QSAR model should not only fit the training data well but also accurately predict the activity of an external set of test compounds that were not used in model development. mdpi.com The resulting model can then be used to screen virtual libraries of compounds derived from the this compound scaffold and prioritize the most promising candidates for synthesis and testing.

Both ligand-based and structure-based approaches are fundamental principles in drug design that leverage computational tools.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. mdpi.com This approach relies on the information from a set of known active molecules. It assumes that compounds with similar structures are likely to have similar biological activities. Methods like pharmacophore modeling are used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are required for a molecule to be active. arxiv.org This pharmacophore model then serves as a template to search for or design new molecules that possess these key features.

Structure-Based Drug Design , in contrast, is used when the 3D structure of the target receptor is available, often determined through X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking, as described previously, is a cornerstone of this approach. It allows for the direct visualization and analysis of how a ligand fits into the receptor's binding site. mdpi.com This detailed structural information enables the rational design of molecules with improved complementarity to the target, leading to enhanced potency and selectivity. nih.gov For this compound derivatives, if the structure of a target enzyme is known, structure-based design would be the preferred strategy to optimize interactions within the active site.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

3-Phenoxypropanehydrazide serves as a versatile synthetic building block, also known as a synthon, and an intermediate in the creation of more complex molecules. asischem.comresearchgate.net In organic synthesis, intermediates are transient molecules that facilitate the transformation of reactants into final products. arborpharmchem.comunizar.es The development of multifunctional materials often relies on the controlled assembly of well-defined building blocks. klinger-lab.de The ability to create complex architectures is crucial for tailoring the final properties of these materials. klinger-lab.de

The hydrazide functional group is particularly reactive and participates in a variety of condensation and cyclization reactions. This reactivity allows for the introduction of the 3-phenoxypropanoyl moiety into diverse molecular scaffolds. Its role as an intermediate is critical in multi-step synthetic sequences where it provides a foundational structure that can be further elaborated. youtube.com

Catalytic Applications of this compound Derivatives (e.g., Metal Complexes)

Derivatives of this compound, particularly its metal complexes, have shown potential in catalytic applications. The hydrazide group can coordinate with various transition metals, forming stable complexes that can act as catalysts. nih.gov These metal complexes can facilitate a range of organic transformations, including oxidation and reduction reactions. The specific catalytic activity is influenced by the nature of the metal ion and the coordination environment provided by the this compound ligand. Research in this area explores the synthesis of new metal complexes and the evaluation of their catalytic efficacy in various chemical processes. researchgate.net

Table 1: Examples of Metal Complexes and their Catalytic Applications

| Metal Ion | Ligand Type | Reaction Catalyzed | Reference |

| Iron(III) | Multidentate Pyridinyl Ligands | Direct Hydroxylation of Benzene | researchgate.net |

| Zinc(II), Copper(II), Cobalt(II), Manganese(II), Nickel(II) | Schiff Base Ligands | Oxidation Reactions | nih.gov |

Design and Synthesis of Advanced Organic Materials

The structural framework of this compound is a valuable component in the design and synthesis of advanced organic materials with specific functional properties. chemrxiv.org

Derivatives of this compound have been investigated for their potential use in optoelectronic devices. scispace.com By incorporating chromophoric units or extending the π-conjugated system through chemical modification, it is possible to tune the photophysical and electrochemical properties of these molecules. dntb.gov.ua Research has focused on synthesizing derivatives that exhibit fluorescence or other light-emitting properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and sensors. scispace.com

The ability of the hydrazide group to act as a ligand for metal ions allows for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. mdpi.commdpi.com The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the structure of the organic linker and the coordination geometry of the metal center. wku.eduresearchgate.net

Table 2: Components and Properties of Coordination Polymers/MOFs

| Component | Role | Potential Impact on Properties |

| Metal Ions/Clusters | Nodes | Determines coordination geometry, catalytic activity, and stability. |

| This compound Ligand | Organic Linker | Influences pore size, framework topology, and functional properties. |

| Functional Groups on Ligand | Modifiers | Can introduce specific binding sites, enhance luminescence, or alter chemical reactivity. |

Utility in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govfrontiersin.org MCRs are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity. nih.govmdpi.commdpi.com

This compound can be a valuable component in MCRs. Its hydrazide functionality can react with various carbonyl compounds and other electrophiles, leading to the formation of diverse heterocyclic and acyclic structures. The phenoxy group provides a stable aromatic moiety and can be used to introduce further functionality. The use of this compound in MCRs allows for the efficient construction of libraries of compounds with a wide range of structural variations, which is particularly useful in drug discovery and materials science. frontiersin.org

Precursor for Nitrogen-Containing Heterocycles with Broader Synthetic Utility

Nitrogen-containing heterocycles are a fundamentally important class of compounds due to their widespread presence in natural products, pharmaceuticals, and functional materials. frontiersin.orgfrontiersin.org The synthesis of these compounds is a major focus of organic chemistry. nih.govresearchgate.net

This compound is a useful precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov The hydrazide group can undergo cyclization reactions with a variety of bifunctional reagents to form five- and six-membered rings such as pyrazoles, oxadiazoles, and pyridazinones. These heterocyclic scaffolds are prevalent in many biologically active molecules and serve as important building blocks for the synthesis of more complex targets. organic-chemistry.org The phenoxy group can influence the reactivity and properties of the resulting heterocycles.

Advanced Research Directions and Future Perspectives

Innovations in Green Chemistry and Sustainable Synthesis of 3-Phenoxypropanehydrazide Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of hydrazide derivatives to reduce environmental impact and improve efficiency. egranth.ac.inmdpi.comresearchgate.net Future research in the sustainable synthesis of this compound derivatives is likely to focus on several key areas:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various hydrazides. egranth.ac.inresearchgate.netminarjournal.com The application of microwave irradiation to the reaction of ethyl 3-phenoxypropanoate with hydrazine (B178648) hydrate (B1144303) could offer a more energy-efficient route to this compound. researchgate.net A comparative study of conventional heating versus microwave irradiation for this specific synthesis would be a valuable research endeavor.

Solvent-Free and Organocatalyzed Reactions: The elimination of hazardous organic solvents is a primary goal of green chemistry. minarjournal.com Research into solvent-free reaction conditions, such as mechanical grinding or melt synthesis, could provide environmentally benign alternatives for producing this compound and its derivatives. mdpi.comrsc.org Furthermore, the use of organocatalysts, like L-proline, has proven effective in the green synthesis of other hydrazide derivatives and warrants investigation for this specific compound class. mdpi.com

Assessment of Greenness: A critical aspect of developing sustainable synthetic methods is the quantitative assessment of their environmental impact. Metrics such as atom economy, E-factor (environmental factor), and reaction mass efficiency will be crucial in comparing the "greenness" of different synthetic routes to this compound derivatives. egranth.ac.inresearchgate.net

| Synthesis Method | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency egranth.ac.inresearchgate.net | Potentially rapid and efficient synthesis from the corresponding ester and hydrazine hydrate. |

| Solvent-Free Grinding | Reduced solvent waste, simplified work-up mdpi.com | An environmentally friendly alternative for the synthesis of this compound and its subsequent derivatives. |

| Organocatalysis | Use of non-toxic, reusable catalysts, mild reaction conditions mdpi.com | Potential for high-yield synthesis with improved sustainability and reduced cost. |

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of novel this compound derivatives with desirable properties, high-throughput synthesis and screening (HTS) methodologies are indispensable. This approach involves the rapid synthesis of large libraries of related compounds and their subsequent automated screening for biological activity or other properties.

Automated Synthesis: The development of automated synthesis platforms can enable the rapid generation of a diverse library of this compound derivatives. This would involve the parallel reaction of this compound with a wide array of aldehydes, ketones, or other suitable reagents.

High-Throughput Screening (HTS): Once synthesized, these compound libraries can be screened against various biological targets using HTS assays. For instance, in the context of antimicrobial research, the compounds could be rapidly tested against a panel of pathogenic bacteria and fungi. tandfonline.com Similarly, for anticancer applications, HTS assays can be employed to evaluate the cytotoxicity of the compounds against various cancer cell lines. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid and cost-effective design of novel compounds with desired properties. nih.govspringernature.comalbany.edunih.gov For this compound derivatives, AI and ML can be applied in several ways:

In Silico Screening: Machine learning models can be trained on existing data to predict the biological activity of virtual compounds. nih.gov This allows for the virtual screening of vast chemical libraries to identify promising candidates for synthesis and further testing, thereby saving time and resources. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. These models can then be used to predict the activity of newly designed compounds and to guide the optimization of lead compounds.

ADMET Prediction: AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. mdpi.com This helps in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

| AI/ML Application | Description | Relevance to this compound |

| In Silico Screening | Virtual screening of compound libraries to predict biological activity. nih.govnih.gov | Identification of promising this compound derivatives for synthesis and testing. |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity. | Guiding the design of more potent and selective derivatives. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. mdpi.com | Early identification of derivatives with drug-like properties. |

Exploration of Novel Spectroscopic Techniques for In-Situ Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and control. acs.org Novel spectroscopic techniques offer powerful tools for the in-situ monitoring of the synthesis of this compound and its derivatives. igi-global.comresearchgate.net

Process Analytical Technology (PAT): The integration of in-situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, into the reaction vessel allows for the continuous monitoring of reactant consumption and product formation. mdpi.com This provides valuable kinetic data and can help in identifying reaction intermediates.

Chemometric Analysis: The large datasets generated by in-situ spectroscopic monitoring can be analyzed using chemometric methods, such as principal component analysis (PCA), to extract meaningful information about the reaction profile and to determine the reaction endpoint accurately. nih.govrsc.orgresearchgate.net

Mass Spectrometry-Based Monitoring: Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) can be employed for real-time feedback on reaction progress, which is particularly useful for complex reaction mixtures. acs.org

Development of Advanced Computational Models for Complex Chemical Systems

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and properties of molecules, complementing experimental studies. nih.govakademiabaru.com

Density Functional Theory (DFT): DFT calculations are widely used to study the geometry, electronic properties, and reactivity of hydrazide derivatives. nih.govakademiabaru.comutm.mymdpi.comnih.gov For this compound, DFT can be used to predict its preferred conformation, analyze its molecular orbitals (HOMO and LUMO), and model its interaction with biological targets. nih.govnih.gov

Molecular Docking: This computational technique is instrumental in predicting the binding mode and affinity of a ligand to a biological target. mdpi.comnih.govrsc.org Molecular docking studies can be used to screen libraries of this compound derivatives against specific enzymes or receptors to identify potential inhibitors. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between a ligand and its target over time. utm.my These simulations can be used to assess the stability of the ligand-target complex and to understand the molecular basis of binding.

| Computational Method | Application | Insights for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. nih.govakademiabaru.com | Prediction of molecular properties and reaction mechanisms. |

| Molecular Docking | Prediction of ligand-target binding interactions. mdpi.comrsc.org | Identification of potential biological targets and lead compounds. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecular systems. utm.my | Understanding the stability and dynamics of ligand-receptor complexes. |

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of hydrazides, including their ability to form hydrogen bonds and coordinate with metal ions, make them attractive building blocks for the development of new materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide moiety can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The synthesis and characterization of this compound-based coordination polymers would be a novel area of research.

Supramolecular Gels: The hydrogen bonding capabilities of the hydrazide group could be exploited to create self-assembling supramolecular gels. These soft materials could find applications in drug delivery and tissue engineering.

Functional Dyes and Pigments: The incorporation of the this compound scaffold into larger conjugated systems could lead to the development of new functional dyes and pigments with interesting photophysical properties.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3-Phenoxypropanehydrazide, and what factors influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves condensation of phenoxypropanoic acid derivatives with hydrazine under controlled pH (4–6) and reflux conditions. Key parameters include stoichiometric ratios of reactants (e.g., hydrazine derivatives from phenylhydrazine hydrochloride) and reaction temperature (60–80°C). Yield optimization requires inert atmospheres to prevent oxidation byproducts. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- 1H/13C NMR : Anticipate signals for the hydrazide NH group (δ 8.5–9.5 ppm) and phenoxy aromatic protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~195 g/mol). Cross-reference with NIST spectral libraries for validation .

Q. What protocols ensure stable storage and handling of this compound in laboratory settings?

- Methodological Answer : Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Conduct stability tests via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase). Degradation products (e.g., phenoxypropanolic acid) should be monitored. Waste must be neutralized with dilute HCl before disposal .

Advanced Research Questions

Q. How should researchers design experiments to investigate catalytic mechanisms in this compound-mediated heterocyclic synthesis?

- Methodological Answer : Use kinetic studies (UV-Vis monitoring at 250–300 nm) to track reaction progress. Compare catalytic efficiency of transition metals (e.g., Cu²⁺, Pd⁰) under varying pH and solvent polarity. Control experiments should include substrate scoping (e.g., substituted benzaldehydes) and mechanistic probes (radical scavengers, isotopic labeling) .

Q. What analytical strategies resolve contradictions in solubility and polymorphic behavior of this compound across solvent systems?

- Methodological Answer : Perform comparative solubility studies in polar (DMSO, methanol) and nonpolar (toluene, hexane) solvents using gravimetric analysis. Polymorph identification requires PXRD and DSC to distinguish crystalline forms. For conflicting data, apply Hansen solubility parameters and computational COSMO-RS models to predict solvent interactions .

Q. Which computational approaches predict the bioactivity and reaction pathways of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to assess electrophilic/nucleophilic sites.

- Molecular Docking : Screen against target enzymes (e.g., acetylcholinesterase) using AutoDock Vina.

- MD Simulations : Evaluate stability of ligand-protein complexes in aqueous environments (NAMD/GROMACS). Validate predictions with in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。